Regaloside K
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Overview
Description
Regaloside K is a natural compound that can be isolated from the Easter Lily (Lilium longiflorum Thunb.) . It belongs to the class of phenylpropanoids, which are known for their diverse biological activities . This compound has been studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Regaloside K is typically extracted from the Easter Lily using various extraction methods. One common method involves the use of deep eutectic solvents (DESs) to simultaneously extract phenolic acids and polysaccharides from the bulbs of Lilium species . The optimized extraction conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a ratio of water in the DES of 20% .
Industrial Production Methods
For industrial production, high-speed counter-current chromatography (HSCCC) is often employed to separate and purify this compound from other phenolic glycerol glycosides . This method uses a two-phase solvent system, such as ethyl acetate-n-butanol-water (0.5% acetic acid, 3:1.5:5 by volume), to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Regaloside K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and product purity.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities. For example, oxidation of this compound can lead to the formation of quinones, which are known for their potent antioxidant properties.
Scientific Research Applications
Regaloside K has a wide range of scientific research applications:
Mechanism of Action
Regaloside K exerts its effects through various molecular targets and pathways. It inhibits the expression of iNOS and COX-2, reducing the production of pro-inflammatory mediators . Additionally, it scavenges free radicals, thereby protecting cells from oxidative damage . The compound also modulates the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- Regaloside A
- Regaloside B
- Regaloside C
- Acetylregaloside C
Comparison
Regaloside K is unique among its analogs due to its specific molecular structure, which confers distinct biological activities. For instance, while Regaloside A and Regaloside B also exhibit antioxidant properties, this compound has been shown to have a stronger inhibitory effect on iNOS and COX-2 expression . Additionally, Acetylregaloside C has a more potent free radical scavenging activity compared to this compound .
Properties
Molecular Formula |
C18H24O11 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H24O11/c19-6-10(28-18-17(26)16(25)15(24)13(7-20)29-18)8-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13+,15+,16-,17+,18+/m0/s1 |
InChI Key |
FJDZFTLKTCOXAV-WDYFMUQCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
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